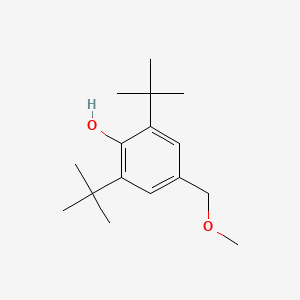

2,6-ditert-butyl-4-(methoxymethyl)phenol

Description

Contextualization within Hindered Phenol (B47542) Chemistry Research

Hindered phenols are a class of compounds defined by the presence of bulky alkyl groups, most commonly tert-butyl groups, at one or both ortho positions to the phenolic hydroxyl group. nih.gov This structural feature is central to their primary function as antioxidants. The steric hindrance provided by these bulky groups plays a crucial role in the chemistry of the phenoxyl radical that is formed when the phenol donates its hydroxyl hydrogen atom to neutralize a free radical. vinatiorganics.com

The mechanism of action involves the hindered phenol supplying a proton to a radical species, which terminates the radical chain reaction responsible for oxidative degradation in materials like polymers. partinchem.com The resulting hindered phenoxyl radical is relatively stable and unreactive due to the delocalization of the unpaired electron across the aromatic ring and the steric shielding from the ortho-alkyl groups. vinatiorganics.compartinchem.com This stability prevents the phenoxyl radical from initiating new oxidation chains, making hindered phenols highly effective radical scavengers. Research in this area focuses on how modifications to the phenolic structure, such as the nature and position of substituents, influence antioxidant efficacy. 2,6-ditert-butyl-4-(methoxymethyl)phenol is a classic example of a hindered phenol, with its two tert-butyl groups providing the essential steric shielding for its antioxidant activities. nih.gov

Significance in Contemporary Chemical Synthesis and Materials Science

The significance of this compound and related hindered phenols is most prominent in materials science, where they are widely used as stabilizers and antioxidants. nih.gov Their primary role is to protect polymeric materials, such as plastics and rubber, as well as lubricants and petroleum products, from degradation caused by oxidation. nih.govlookchem.com This oxidative degradation can lead to undesirable changes in material properties, including discoloration, brittleness, and loss of mechanical strength. partinchem.com By interrupting the free-radical chain reactions that drive this degradation, these antioxidants extend the service life and maintain the performance of a vast array of consumer and industrial products. lookchem.com

In chemical synthesis, the compound is notable for its straightforward and high-yield preparation. A common laboratory synthesis involves a two-step process starting from 2,6-di-tert-butyl-4-methylphenol (BHT), a widely available industrial chemical. The first step is the bromination of the methyl group using N-Bromosuccinimide (NBS) to form 4-bromomethyl-2,6-di-tert-butyl-phenol. This highly reactive intermediate is then reacted with methanol (B129727) to substitute the bromine atom with a methoxy (B1213986) group, yielding this compound. nih.govresearchgate.net While it serves as a key product in this synthesis, its role as a reactive intermediate for building more complex molecules is less documented than that of parent compounds like 2,6-di-tert-butylphenol (B90309), which is a known precursor for more complex antioxidants like Irganox 1098. wikipedia.org

Overview of Research Trajectories for Alkylated Phenolic Compounds

Research on alkylated phenolic compounds is a dynamic field driven by the need for more efficient, specialized, and sustainable additives for various industries. A major research trajectory involves the synthesis of novel multifunctional antioxidants. This includes creating hybrid molecules that incorporate a hindered phenol structure alongside other stabilizing moieties, such as UV absorbers like benzophenones, into a single compound to provide comprehensive protection against both thermal-oxidative and ultraviolet degradation. nih.gov

Another key area of research is the optimization of industrial production processes. Studies focus on developing new catalysts and improving reaction conditions to enhance the efficiency and selectivity of phenol alkylation, aiming for higher yields and minimizing by-product formation. google.comgoogle.com There is also a growing interest in the biological activities of phenol derivatives for potential applications in pharmaceuticals and biotechnology. mdpi.com As industries move towards more sustainable practices, research is also exploring green chemistry approaches for the synthesis and application of phenolic compounds, aiming to reduce environmental impact and address the lifecycle of these additives. numberanalytics.com The overarching goal is to design and synthesize next-generation stabilizers with improved performance, better compatibility with host materials, and a more favorable environmental profile.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXYLTWTWUGEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236043 | |

| Record name | Ethyl 762 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-97-8 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionol 4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 762 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL3G335FLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2,6 Ditert Butyl 4 Methoxymethyl Phenol

Established Synthetic Routes and Reaction Pathways

The synthesis of 2,6-di-tert-butyl-4-(methoxymethyl)phenol is typically achieved through a sequence of reactions starting from phenol (B47542). The key steps involve the introduction of two tert-butyl groups at the ortho-positions to the hydroxyl group, followed by functionalization at the para-position to introduce the methoxymethyl moiety.

Alkylation Strategies for Phenolic Substrates

The foundational step in the synthesis is the dialkylation of phenol to form 2,6-di-tert-butylphenol (B90309). The most common industrial method is the Friedel-Crafts alkylation of phenol with isobutene. researchgate.net The choice of catalyst is crucial for achieving high ortho-selectivity. While conventional Brønsted acids tend to favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol, Lewis acids like aluminum phenoxide are effective in directing the bulky tert-butyl groups to the ortho positions. researchgate.netgoogle.com

The reaction is typically carried out by reacting phenol with isobutene in the presence of an aluminum phenoxide catalyst. google.comresearchgate.net The catalyst can be prepared by dissolving aluminum in phenol. google.com The process often involves heating the mixture to temperatures between 100°C and 120°C under pressure. google.com An improved process utilizes aluminum tris-(2-tert-butylphenolate) as a catalyst, allowing for lower reaction temperatures (0°C to 80°C) and pressures. google.com The use of specific catalysts, such as phenyloxyorthotertbutylphenoxyhydroaluminum acid, has been reported to increase the yield of 2,6-di-tert-butylphenol to approximately 80% by weight under atmospheric pressure and at temperatures of 100-110°C. google.com

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2,6-di-tert-butylphenol

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Yield of 2,6-di-tert-butylphenol | Reference |

| Aluminum Phenoxide | Isobutene | 100-120 | Up to 25 bar | ~75% | google.com |

| Aluminum tris-(2-tert-butylphenolate) | Isobutene | 0-80 | 0.1-11 bar | Improved yield and selectivity | google.com |

| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Isobutene | 100-110 | Atmospheric | ~80% | google.com |

| Phosphoric Acid and Acetic Acid | Isobutylene | 120 | - | Not formed | researchgate.net |

Functionalization of the para-Position: Introduction of the Methoxymethyl Moiety

Once 2,6-di-tert-butylphenol is obtained, the next step is the introduction of the methoxymethyl group at the para-position. A highly effective and high-yielding method starts with the bromination of an intermediate, 2,6-di-tert-butyl-4-methylphenol. researchgate.netnih.gov This intermediate is reacted with a brominating agent, such as N-bromosuccinimide (NBS), to yield 4-bromomethyl-2,6-di-tert-butylphenol. researchgate.netnih.gov This brominated intermediate is highly reactive and can be easily converted to the desired product. researchgate.netnih.gov

The final step involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol (B129727). researchgate.netnih.gov This nucleophilic substitution reaction proceeds readily, often with high yields. For instance, stirring the brominated intermediate in methanol for a short period can result in yields of 2,6-di-tert-butyl-4-(methoxymethyl)phenol as high as 97.3%. researchgate.netnih.gov

An alternative approach involves the hydroxymethylation of 2,6-di-tert-butylphenol at the para-position to form 2,6-di-tert-butyl-4-hydroxymethylphenol, which can then be etherified to the methoxymethyl derivative. nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of hindered phenols like 2,6-di-tert-butyl-4-(methoxymethyl)phenol.

Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, efforts have been made to replace hazardous reagents and solvents and to improve atom economy. The use of supercritical water as a reaction medium for phenol alkylation represents a significant advancement. researchgate.netrsc.orgrsc.org Reactions in supercritical water can sometimes proceed without a catalyst and can exhibit high regioselectivity. researchgate.netrsc.org For instance, the alkylation of phenol with 2-propanol in supercritical water has been shown to be highly ortho-selective. researchgate.net The properties of supercritical water, such as its tunable density and dielectric constant, can influence reaction rates and selectivity. rsc.org

Another green approach involves the use of ionic liquids as recyclable solvents and catalysts for the alkylation of phenol. researchgate.netresearchgate.net Ionic liquids can enhance the catalytic activity of traditional acid catalysts and can be easily separated from the reaction mixture for reuse, thus minimizing waste. researchgate.net

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is at the forefront of improving the synthesis of hindered phenols. Solid acid catalysts, such as zeolites and supported heteropolyacids, offer several advantages over traditional homogeneous catalysts, including ease of separation, reusability, and often, enhanced selectivity. whiterose.ac.ukmdpi.com For the tert-butylation of phenol, various solid acid catalysts have been investigated, with the product distribution being dependent on the catalyst's acidity and pore size. mdpi.com For example, hierarchical ZSM-5 zeolites have shown high selectivity towards the formation of 2,4-di-tert-butylphenol. rsc.org

Molybdate- and tungstate-promoted zirconia catalysts have also been explored for the tert-butylation of phenol, demonstrating good conversion and excellent product selectivity. researchgate.net Furthermore, the use of supercritical carbon dioxide as a reaction medium in conjunction with solid acid catalysts has been shown to enhance catalytic performance and minimize coke formation, leading to higher yields and catalyst stability. acs.org

Table 2: Green and Novel Catalytic Approaches for Phenol Alkylation

| Approach | Catalyst/Medium | Key Advantages | Reference |

| Supercritical Water | No catalyst | Environmentally benign solvent, high ortho-selectivity, catalyst-free | researchgate.netrsc.orgrsc.org |

| Ionic Liquids | [bmim]PF6, [omim]BF4, etc. | Recyclable, can enhance catalytic activity | researchgate.netresearchgate.net |

| Solid Acid Catalysts | Zeolites, Supported Heteropolyacids | Reusable, easy separation, can improve selectivity | whiterose.ac.ukmdpi.com |

| Promoted Zirconia Catalysts | MoO₃/ZrO₂, WO₃/ZrO₂ | Good conversion and selectivity | researchgate.net |

| Supercritical CO₂ | Solid acid catalysts | Enhanced catalytic performance, reduced coke formation | acs.org |

Process Scale-Up Considerations and Industrial Chemical Synthesis Methodologies

The industrial synthesis of 2,6-ditert-butyl-4-(methoxymethyl)phenol is primarily centered around the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and methanol. This process, which involves an initial hydroxymethylation of the phenol followed by etherification, requires careful control of various parameters to be economically viable on a large scale.

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction conditions is a critical step in the scale-up of the synthesis of this compound. Research has identified several key parameters that significantly influence the reaction's yield and selectivity.

The reaction time is another significant variable, typically ranging from 1 to 10 hours, with a more preferred range of 2 to 7 hours for optimal conversion. made-in-china.com The process can be carried out in various modes, including batch, semi-batch, or continuous systems, allowing for flexibility in production scales. made-in-china.com

The concentration of the catalyst also plays a vital role. For instance, when using triethylamine, a suitable range is between 10 to 100 grams per mole of 2,6-di-tert-butylphenol (DTBP). made-in-china.com The choice of solvent is also important, with alcohols like methanol, ethanol (B145695), or isopropanol, as well as aliphatic hydrocarbons, being viable options. made-in-china.com In some processes, an alcoholic solution, such as a 70% ethanolic solution of 2,6-di-tert-butylphenol, is used to ensure the homogeneity of the reaction mixture. purplan.com

A related synthetic approach involves the aminomethylation of 2,6-di-tert-butylphenol, followed by further reaction steps. ajer.org While the final product differs, the initial reaction conditions provide valuable insights. For example, the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine (B145610) is typically conducted in a methanol or ethanol medium at temperatures ranging from 80°C to 90°C for 3 to 6 hours. purplan.com

The following interactive data table summarizes the optimized reaction conditions for the synthesis of phenolic compounds related to this compound, based on available research findings.

| Parameter | Optimized Range | Remarks |

| Temperature | 100°C - 200°C | Lower temperatures may result in incomplete reaction, while higher temperatures can lead to by-product formation. made-in-china.com |

| Reaction Time | 1 - 10 hours | A preferred range of 2-7 hours is often cited for optimal yield. made-in-china.com |

| Catalyst | Triethylamine | Other basic catalysts can also be employed. |

| Catalyst Conc. | 10 - 100 g per mole of DTBP | Catalyst concentration is critical for reaction kinetics. made-in-china.com |

| Solvent | Methanol, Ethanol, Isopropanol | Aliphatic hydrocarbons can also be used as solvents. made-in-china.com |

| Process Mode | Batch, Semi-batch, Continuous | The choice of mode depends on the desired production scale and operational efficiency. made-in-china.com |

Reactor Design and Engineering for Chemical Synthesis

The design and engineering of the reactor are paramount for the safe and efficient large-scale production of this compound. Given the nature of the reactants and the exothermic character of the phenol-formaldehyde reaction, specific design features are necessary to ensure optimal performance and safety.

Stirred Tank Reactors (STRs) are commonly employed for this type of synthesis due to their versatility and scalability. made-in-china.com These reactors are typically cylindrical vessels equipped with an agitator to ensure proper mixing of the reactants and uniform temperature distribution. For the production of phenolic resins, which shares the initial hydroxymethylation step, reactors are often constructed from stainless steel (SS304 or SS316L) to ensure product purity and resist corrosion. made-in-china.com

Heating and Cooling Systems are critical components of the reactor design. The reaction is often initiated by heating, and due to its exothermic nature, an efficient cooling system is required to maintain the desired temperature and prevent thermal runaway. tamu.edu This is typically achieved through an external jacket or internal coils through which a heating or cooling fluid is circulated. charmieng.com

Agitation is another key engineering aspect. The choice of agitator type, such as anchor, paddle, or turbine, influences the mixing efficiency, which is crucial for heat and mass transfer. made-in-china.com In reactions involving solids or slurries, the agitator design is particularly important to maintain a homogeneous suspension.

The following table outlines the key design and engineering considerations for reactors used in the synthesis of this compound and related phenolic compounds.

| Reactor Component | Design Consideration | Engineering Aspect |

| Vessel | Material of construction (SS304, SS316L) | Ensures product purity and corrosion resistance. made-in-china.com |

| Capacity (50L to 20,000L) | Scalable from laboratory to mass production. made-in-china.com | |

| Heating/Cooling | Jacket or coil type | Provides precise temperature control for the exothermic reaction. charmieng.com |

| Agitator | Anchor, paddle, or turbine type | Optimizes mixing for heat and mass transfer. made-in-china.com |

| Seal | Mechanical seal | Ensures containment of reactants and products. made-in-china.com |

| Ancillary | Condenser, separator | Manages by-products and facilitates purification. charmieng.com |

Chemical Reactivity and Transformation Studies of 2,6 Ditert Butyl 4 Methoxymethyl Phenol

Phenolic Hydroxyl Group Reactivity

The reactivity of the phenolic hydroxyl group in 2,6-ditert-butyl-4-(methoxymethyl)phenol is significantly influenced by the presence of the two ortho-tert-butyl groups. These bulky substituents create a sterically hindered environment around the hydroxyl group, which modulates its typical phenolic reactions. nih.govresearchgate.net

Oxidation Pathways and Radical Scavenging Mechanisms in Chemical Systems

As a member of the hindered phenol (B47542) class of antioxidants, this compound is recognized for its ability to inhibit oxidative degradation. nih.govlookchem.com The primary antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to chain-carrying peroxy radicals, thus terminating the autocatalytic oxidation cycle. atamanchemicals.com This reaction produces a resonance-stabilized phenoxyl radical. The steric shielding provided by the ortho-tert-butyl groups enhances the stability of this radical, preventing it from participating in further undesirable reactions and contributing to its efficacy as a terminating antioxidant.

The general mechanism for radical scavenging by a hindered phenol (ArOH) is as follows:

ROO• + ArOH → ROOH + ArO•

ArO• + ROO• → Inactive Products

Each molecule of a hindered phenol like 2,6-di-tert-butyl-4-methylphenol (BHT), a close analog, can consume two peroxy radicals. atamanchemicals.com While standard assays like the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test may be ineffective for quantifying the activity of sterically hindered phenols, the induction period method in polymerization reactions has proven reliable for evaluating their antioxidant capacity. nih.govmdpi.comresearchgate.net

Oxidation of the parent compound, 2,6-di-tert-butyl-4-methylphenol (BHT), with oxygen and sodium hydroxide (B78521) can yield products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone, indicating that oxidation can involve both the phenolic group and the para-substituent. usgs.gov Further transformation of hindered phenolic antioxidants can lead to the formation of colored products like quinone methides, which are yellow. stabilization-technologies.com

A comparative study on the radical-scavenging activity of various phenols using the induction period method for methyl methacrylate (B99206) (MMA) polymerization provides insight into their relative effectiveness.

Table 1: Radical-Scavenging Activity of Selected Phenolic Compounds

| Compound | Initiator System | Stoichiometric Factor (n) | Reference |

|---|---|---|---|

| 2-t-butyl-4-methoxyphenol (BHA) | AIBN | >1 | mdpi.com |

| 2,6-di-t-butyl-4-methylphenol (BHT) | AIBN | <1 | mdpi.com |

| 2-t-butyl-4-methoxyphenol (BHA) | BPO | >1 | mdpi.com |

| 2,6-di-t-butyl-4-methylphenol (BHT) | BPO | >1 | mdpi.com |

The stoichiometric factor (n) represents the number of free radicals trapped by one mole of the antioxidant. AIBN (2,2'-azobisisobutyronitrile) and BPO (benzoyl peroxide) are used as radical initiators. Data adapted from related phenolic compounds to infer the reactivity of the target molecule. mdpi.com

Derivatization via Esterification and Etherification

The significant steric hindrance imposed by the ortho-tert-butyl groups makes derivatization of the phenolic hydroxyl group via direct esterification or etherification challenging. nih.govresearchgate.net Standard reaction conditions are often ineffective. However, derivatization is achievable under specific conditions or with more reactive reagents. For instance, related sterically hindered phenols can undergo esterification. The compound 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol can be esterified with phthalic anhydride (B1165640) by fusion-mixing at high temperatures (140–160 °C) to produce an effective polymer stabilizer. sibran.ru This suggests that while the hydroxyl group is sterically encumbered, reactions can be driven to completion with sufficient energy input or by using highly reactive acylating agents like acid anhydrides or acid chlorides.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The capacity of the phenolic hydroxyl group to form hydrogen bonds is substantially restricted by the flanking tert-butyl groups. nih.govresearchgate.net This steric hindrance impedes intermolecular hydrogen bonding, which would typically influence the compound's physical properties and reactivity. In the solid state, the hydroxyl group is largely isolated. nih.govresearchgate.net This reduced ability to engage in hydrogen bonding can affect the O-H bond dissociation enthalpy (BDE), a critical parameter for radical scavenging activity. The lack of strong intermolecular hydrogen bonding can facilitate the homolytic cleavage of the O-H bond, potentially enhancing its ability to act as a hydrogen atom donor in antioxidant processes. In NMR spectroscopy of related compounds like BHT, the chemical shift of the hydroxyl proton is sensitive to its hydrogen-bonding environment. stackexchange.com

Reactivity of the Methoxymethyl Substituent

The methoxymethyl group (-CH₂OCH₃) at the para-position is a key site for chemical transformations. As a benzylic ether, this substituent is susceptible to cleavage, exchange, and oxidation-reduction reactions.

Cleavage and Exchange Reactions of the Ether Linkage

The methoxymethyl (MOM) ether linkage in this compound is susceptible to cleavage under acidic conditions. wikipedia.org This reaction is a common deprotection strategy in organic synthesis for phenolic MOM ethers. acs.org A variety of reagents have been shown to be effective for this transformation, often with high chemoselectivity, meaning they cleave the MOM ether without affecting other sensitive functional groups. acs.orgtandfonline.com

For example, bismuth trichloride (B1173362) (BiCl₃) in an acetonitrile-water mixture efficiently cleaves phenolic MOM ethers, and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) serves as a mild, heterogeneous catalyst for the same purpose at room temperature. acs.orgtandfonline.com These methods provide high yields of the corresponding parent phenols. acs.orgtandfonline.com

Exchange reactions, or trans-etherification, are also possible. The reaction of a structurally similar compound, 4,6-di-tert-butyl-3-methoxymethylcatechol, with various diols proceeds under mild conditions to afford new sterically hindered biscatechols in high yields, demonstrating the lability of the methoxymethyl group toward nucleophilic exchange. researchgate.net

Table 2: Conditions for the Cleavage of Phenolic Methoxymethyl (MOM) Ethers

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| BiCl₃ (30 mol%) | MeCN-H₂O | 50 | 0.5 - 2.5 h | 85-98 | tandfonline.com |

| NaHSO₄·SiO₂ | CH₂Cl₂ | Room Temp. | 0.5 - 1.5 h | 90-99 | acs.org |

| Wells-Dawson Heteropolyacid | Methanol (B129727) | 65 | < 1 h | 98-100 | nih.gov |

This table summarizes various reported methods for the deprotection of phenolic MOM ethers, which is directly applicable to the methoxymethyl substituent of the target compound.

Transformation to Other Carbonyl or Alcohol Functionalities

The benzylic methoxymethyl group can be transformed into other important functional groups, namely alcohols and carbonyls.

Transformation to Alcohol: The ether linkage can be hydrolyzed under acidic conditions to yield the corresponding benzyl (B1604629) alcohol derivative, 2,6-di-tert-butyl-4-(hydroxymethyl)phenol . acs.orgtandfonline.comnih.gov This alcohol is a known metabolite of the widely used antioxidant BHT and is a valuable synthetic intermediate itself.

Transformation to Carbonyl: Following or concurrent with the cleavage of the ether, the benzylic position can be oxidized to a carbonyl group. The oxidation of the closely related compound 2,6-di-tert-butyl-4-methylphenol is known to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde . usgs.gov A plausible pathway for the transformation of this compound would involve the initial formation of the hydroxymethyl intermediate, which is then oxidized to the corresponding aldehyde.

This sequence allows for the conversion of the methoxymethyl group into functionalities with different chemical properties and applications.

Participation in Condensation and Polymerization Reactions

The methoxymethyl group at the para position of this compound serves as a reactive handle for condensation reactions, particularly under acidic conditions. This functionality allows the molecule to act as a building block for larger, more complex structures.

A notable example is its acid-catalyzed condensation with aromatic compounds. For instance, in the presence of a strong acid catalyst such as sulfuric acid, this compound can react with mesitylene (B46885). In this reaction, the methoxymethyl group is activated by the acid, leading to the formation of a benzylic carbocation intermediate. This electrophilic intermediate then attacks the electron-rich mesitylene ring, resulting in the formation of a new carbon-carbon bond and the elimination of methanol. This process can be controlled to achieve mono- or di-substitution on the mesitylene ring, leading to the synthesis of larger, multi-ring antioxidant molecules.

The compound's role as a stabilizer in various polymers, including polyamides, polyalkylene oxides, and polyesters, is well-established. This stabilizing effect is primarily attributed to its ability to scavenge free radicals, a property conferred by the hindered phenolic hydroxyl group.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. However, the reactivity and regioselectivity of such reactions are profoundly influenced by the steric hindrance imposed by the two bulky tert-butyl groups at the ortho positions.

Generally, electrophilic attack on phenols occurs at the ortho and para positions due to the strong activating and directing effect of the hydroxyl group. researchgate.netmlsu.ac.in In the case of this compound, the two ortho positions are effectively blocked by the large tert-butyl groups, and the para position is already substituted with the methoxymethyl group. This leaves the meta positions (3 and 5) as the only available sites for substitution on the aromatic ring.

However, the meta positions are electronically disfavored for electrophilic attack in phenols. The electron-donating hydroxyl group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the corresponding carbocation intermediates (arenium ions). Attack at the meta position does not benefit from this stabilization. Consequently, electrophilic aromatic substitution on the ring of this compound is expected to be significantly disfavored and would require harsh reaction conditions, if it occurs at all.

For comparison, studies on the related compound 2,6-di-tert-butylphenol (B90309) show that electrophilic substitution is challenging. For instance, nitration of 2,6-di-tert-butylphenol under certain conditions can lead to dealkylation or the formation of quinonoid structures rather than simple aromatic substitution. This highlights the controlling influence of the bulky ortho substituents on the reaction pathways. Therefore, it is reasonable to infer that direct electrophilic substitution on the aromatic ring of this compound at the meta positions is not a facile process.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic applications. This section explores the kinetic and thermodynamic aspects of its reactions, as well as the nature of the intermediates and transition states involved.

Kinetic and Thermodynamic Studies of Chemical Transformations

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the literature. However, insights can be gained from studies of related systems.

The acid-catalyzed condensation of this compound with aromatic compounds likely proceeds through a mechanism involving the formation of a benzylic carbocation. The rate of this reaction would be dependent on several factors, including the concentration of the acid catalyst, the temperature, and the nucleophilicity of the aromatic partner. Studies on the acid-catalyzed cleavage of benzyl ethers suggest that the formation of the carbocation is often the rate-determining step. organic-chemistry.org The stability of this carbocation would be enhanced by the electron-donating character of the phenolic ring.

Table 1: Representative Kinetic Data for Related Phenolic Reactions

| Reaction | Reactant(s) | Catalyst/Conditions | Observed Rate Law/Kinetic Parameters |

| Oxidation of substituted phenols | Substituted Phenols | •OH radicals | Second-order rate constants (kPhCs, OH) range from 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com |

| Solvolysis of substituted benzyl chlorides | Substituted Benzyl Chlorides | 20% acetonitrile (B52724) in water | First-order rate constants vary with substituents. nih.gov |

This table presents kinetic data for reactions of similar compound types to provide a comparative context for the reactivity of this compound.

Elucidation of Reaction Intermediates and Transition States

The key intermediate in the acid-catalyzed condensation reactions of this compound is the 3,5-di-tert-butyl-4-hydroxybenzyl cation. This carbocation is formed by the protonation of the methoxymethyl ether oxygen by the acid catalyst, followed by the loss of methanol. The positive charge on the benzylic carbon is stabilized by resonance with the electron-rich phenolic ring.

The transition state for the formation of this carbocation would involve the stretching of the C-O bond of the protonated ether and the delocalization of developing positive charge into the aromatic ring. Computational chemistry methods, such as density functional theory (DFT), could be employed to model the structure and energy of this transition state. mit.edu

In the subsequent step of the condensation reaction, this benzylic carbocation acts as an electrophile and is attacked by a nucleophilic species, such as an aromatic ring. The transition state for this step would involve the formation of a new C-C bond between the benzylic carbon and the aromatic nucleophile. The steric hindrance from the tert-butyl groups on the phenol ring and any substituents on the nucleophile would play a significant role in the geometry and energy of this transition state.

For electrophilic substitution reactions on the phenolic ring, the proposed intermediates would be arenium ions (or sigma complexes), where the electrophile has bonded to a meta-carbon, and the positive charge is delocalized over the ring. As previously discussed, these intermediates are expected to be relatively high in energy compared to those formed by ortho or para attack in unhindered phenols. The transition states leading to these meta-arenium ions would correspondingly have high activation energies.

Table 2: Postulated Intermediates and Transition States in the Reactions of this compound

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| Acid-Catalyzed Condensation | 3,5-di-tert-butyl-4-hydroxybenzyl cation | Transition state for the formation of the benzylic carbocation; Transition state for the attack of the carbocation by an aromatic nucleophile. |

| Electrophilic Aromatic Substitution (meta) | Meta-arenium ion | Transition state for the attack of the electrophile at the meta position of the phenolic ring. |

This table summarizes the likely, though not all experimentally isolated, intermediates and transition states for the primary reaction types discussed.

Structural Modifications and Derivatization Chemistry of 2,6 Ditert Butyl 4 Methoxymethyl Phenol

Synthesis of Novel Analogs and Homologs

The synthesis of analogs and homologs of 2,6-ditert-butyl-4-(methoxymethyl)phenol is primarily centered on two strategic areas: modifying the bulky alkyl groups at the ortho positions (2 and 6) and altering the methoxymethyl group at the para position (4). These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Variation of Alkyl Substituents on the Phenolic Ring

The signature 2,6-di-tert-butyl substitution pattern is a hallmark of many hindered phenol (B47542) antioxidants. However, replacing these tert-butyl groups with other alkyl substituents is a key strategy to modulate the compound's properties. The synthesis of these analogs typically involves the direct alkylation of phenol or its derivatives with different alkenes or alcohols under acidic catalysis.

Research has demonstrated the selective synthesis of 2,6-diisopropylphenol (propofol) through the isopropylation of phenol using isopropyl alcohol over acidic catalysts like H-beta and H-mordenite zeolites. rsc.org This vapor-phase reaction can be optimized to achieve high conversion and selectivity for the 2,6-disubstituted product. rsc.org Similarly, other bulky alkyl groups can be introduced. For instance, derivatives featuring sterically demanding isobornyl groups in place of tert-butyl groups have been synthesized, starting from the corresponding 2,6-diisobornyl-4-methylphenol. researchgate.net These modifications significantly impact the steric environment around the phenolic hydroxyl group, which can influence antioxidant activity and solubility.

Table 1: Examples of 2,6-Dialkylphenol Analogs

| 2,6-Alkyl Groups | Para-Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| Di-isopropyl | -H | Phenol | rsc.org |

| Di-isobornyl | -CH₃ | 4-Methylphenol | researchgate.net |

Modification of the para-Substituent

The para-substituent of the 2,6-di-tert-butylphenol (B90309) scaffold is highly amenable to chemical modification, leading to a vast array of derivatives with diverse functionalities. The parent compound, this compound, is itself synthesized from a para-substituted precursor. A common route involves the bromination of the methyl group of 2,6-di-tert-butyl-4-methylphenol (BHT) using N-Bromosuccinimide (NBS) to yield 4-bromomethyl-2,6-di-tert-butylphenol. nih.gov This highly reactive intermediate readily undergoes nucleophilic substitution with methanol (B129727) to produce the target methoxymethyl derivative in high yield. nih.govresearchgate.net

This synthetic strategy opens the door to numerous other analogs by using different nucleophiles. For example, hydrolysis of the bromomethyl intermediate leads to 2,6-di-tert-butyl-4-hydroxymethylphenol. nih.gov Further extensions of the para-substituent have been achieved, such as the synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol by reacting 2,6-di-tert-butylphenol with allyl alcohol. researchgate.net

Moreover, the para-position can be functionalized to include more complex moieties. Researchers have synthesized new derivatives by introducing formyl or carboxy groups, which can then serve as handles for further reactions, such as the preparation of hydroxycinnamic acid derivatives. researchgate.net

Table 2: Selected para-Substituted 2,6-di-tert-butylphenol Derivatives

| Para-Substituent | Systematic Name | Precursor | Reference |

|---|---|---|---|

| -CH₂OCH₃ | This compound | 4-Bromomethyl-2,6-di-tert-butylphenol | nih.govresearchgate.net |

| -CH₂OH | 2,6-ditert-butyl-4-hydroxymethylphenol | 4-Bromomethyl-2,6-di-tert-butylphenol | nih.gov |

| -OCH₃ | 2,6-ditert-butyl-4-methoxyphenol | Not specified | sigmaaldrich.com |

| -(CH₂)₃OH | 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | 2,6-di-tert-butylphenol | researchgate.net |

Incorporation into Macro-molecules and Polymeric Architectures

The this compound moiety and its close analogs are valuable building blocks for constructing larger, more complex molecules and polymers. Their primary function in this context is often to impart antioxidant or stabilizing properties to the final material. lookchem.com

The methoxymethyl group serves as a reactive handle for incorporating the phenolic unit into larger structures. For instance, 2,6-di-tert-butyl-4-methoxymethylphenol can react with other aromatic compounds, like mesitylene (B46885), in the presence of an acid catalyst to form multi-ring antioxidant molecules. googleapis.com A patented process describes the synthesis of 1,3-di-(3,5-di-tertbutyl-4-hydroxybenzyl)-5-(3-methyl-5-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylbenzene, a large, high-performance antioxidant, using a methoxymethylphenol derivative as a key reactant. googleapis.com Such molecules are designed for high-temperature applications in various polymers, including polyamides, polyesters, and polycarbonates. googleapis.com

Beyond discrete macromolecules, these phenolic units can be chemically grafted onto polymer backbones. Research has described the modification of polystyrene with 2,6-di-tert-butylphenol to create a heterogeneous antioxidant, where the stabilizing moiety is covalently bound to the polymer chain. merckmillipore.com In a different approach to macrocyclic chemistry, derivatives of 2,6-diisobornylphenol have been conjugated with porphyrins, creating large, elaborate structures that combine the properties of both components. researchgate.net

Design of Supramolecular Assemblies and Architectures

The specific arrangement of this compound molecules in the solid state, and their ability to form non-covalent assemblies, is governed by a balance of weak intermolecular forces. The bulky tert-butyl groups significantly influence molecular packing by creating steric hindrance, while the hydroxyl and methoxymethyl groups provide sites for potential hydrogen bonding.

Crystal structure analysis of this compound reveals that the unit cell contains two independent molecules in the asymmetric unit. nih.govresearchgate.net The phenolic hydroxyl group is sterically shielded by the adjacent tert-butyl groups, which can limit its participation in strong, linear hydrogen bonds. nih.gov

Spectroscopic Characterization in Advanced Chemical Analysis of 2,6 Ditert Butyl 4 Methoxymethyl Phenol and Its Derivatives

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques and solid-state NMR, offers powerful tools for the complete structural assignment of 2,6-ditert-butyl-4-(methoxymethyl)phenol. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments are essential for unambiguously establishing connectivity between atoms.

Two-Dimensional (2D) NMR Spectroscopy:

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping the intricate network of covalent bonds within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons on the phenyl ring, if any were present and coupled, and would confirm the connectivity within the methoxymethyl group by showing a correlation between the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is a crucial experiment for assigning carbon signals based on their attached protons. For the target molecule, HSQC would link the proton signals of the tert-butyl groups, the aromatic ring, the methylene bridge, and the methoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing information about the connectivity across heteroatoms and quaternary carbons. This is particularly useful for identifying the connection between the methoxymethyl group and the phenyl ring, and the attachment of the tert-butyl groups to the aromatic core.

Solid-State NMR (ssNMR):

Solid-state NMR provides valuable information about the structure, dynamics, and polymorphism of the compound in its solid form. This technique is particularly useful for studying materials that are insoluble or have limited solubility. For this compound, ssNMR could be employed to investigate the effects of crystal packing on the molecular conformation and to study the dynamics of the tert-butyl and methoxymethyl groups. Studies on complexes of other phenols with dietary fibers have demonstrated the utility of solid-state ¹³C NMR in confirming strong intermolecular interactions. us.es

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. Electron ionization (EI) is a common method used for the analysis of volatile and thermally stable compounds like this compound.

The electron ionization mass spectrum of 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)phenol (another name for the target compound) shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For hindered phenols, fragmentation often involves the loss of a methyl group or a tert-butyl radical. The analysis of these fragment ions helps to confirm the structure of the molecule.

The molecular formula of this compound is C₁₆H₂₆O₂, with a molecular weight of 250.3764 g/mol . nist.gov The purity of a sample can be assessed by the presence of any unexpected peaks in the mass spectrum, which might indicate the presence of impurities or degradation products.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.20056 | 160.5 |

| [M+Na]⁺ | 273.18250 | 168.3 |

| [M-H]⁻ | 249.18600 | 163.3 |

| [M+NH₄]⁺ | 268.22710 | 178.4 |

| [M+K]⁺ | 289.15644 | 166.0 |

| [M+H-H₂O]⁺ | 233.19054 | 155.8 |

| [M+HCOO]⁻ | 295.19148 | 178.6 |

| [M+CH₃COO]⁻ | 309.20713 | 197.0 |

| [M+Na-2H]⁻ | 271.16795 | 164.3 |

| [M]⁺ | 250.19273 | 164.1 |

| [M]⁻ | 250.19383 | 164.1 |

Data sourced from PubChemLite. Note: These are predicted values.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, which appear as distinct bands in the IR and Raman spectra.

For this compound, the following characteristic vibrational modes would be expected:

O-H Stretch: The phenolic hydroxyl group gives rise to a characteristic stretching vibration. In ortho-substituted phenols, the frequency of this band is sensitive to the nature of the substituent and the presence of intramolecular hydrogen bonding. cdnsciencepub.com For sterically hindered phenols like the target compound, this band is typically sharp and appears at a higher frequency compared to unhindered phenols.

C-H Stretches: The aliphatic C-H stretching vibrations of the tert-butyl and methoxymethyl groups are expected in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the phenolic hydroxyl group and the ether linkage in the methoxymethyl group are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

O-H Bend: The in-plane bending of the phenolic O-H group also gives a characteristic absorption.

A normal coordinate analysis can be performed for both in-plane and out-of-plane vibrations to achieve a more detailed and unambiguous assignment of the vibrational fundamentals. nih.govnih.gov While specific experimental IR and Raman spectra for this compound are not widely published, analysis of related substituted phenols provides a strong basis for interpreting its vibrational spectrum. nih.govnih.govresearchgate.nettandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The asymmetric unit contains two independent molecules. nih.govresearchgate.net A notable feature of the crystal structure is the disorder observed in the methoxy group of both independent molecules. nih.govresearchgate.net The phenolic hydroxyl groups are sterically hindered by the adjacent tert-butyl groups. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₂ | nih.gov |

| Molecular Weight | 250.37 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.240 (3) | nih.gov |

| b (Å) | 18.012 (3) | nih.gov |

| c (Å) | 13.677 (3) | nih.gov |

| β (°) ** | 118.603 (3) | nih.gov |

| Volume (ų) | 3079.7 (10) | nih.gov |

| Z | 8 | nih.gov |

| Temperature (K) | 294 (2) | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Density (calculated) (Mg m⁻³) ** | 1.080 | researchgate.net |

| R-factor | 0.060 | nih.govresearchgate.net |

The detailed structural information obtained from X-ray crystallography is crucial for understanding the physical and chemical properties of this compound in the solid state and provides a solid foundation for computational studies and for correlating its structure with its function as an antioxidant.

Computational Chemistry and Theoretical Studies on 2,6 Ditert Butyl 4 Methoxymethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 2,6-ditert-butyl-4-(methoxymethyl)phenol, methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to elucidate its electronic properties. These calculations are crucial for understanding the molecule's stability, reactivity, and antioxidant potential.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, which is characteristic of phenolic antioxidants. The tert-butyl groups, being electron-donating, would further increase the energy of the HOMO, enhancing its electron-donating capability. The LUMO, conversely, is likely distributed over the aromatic ring. A hypothetical data table illustrating the kind of information derived from a HOMO-LUMO analysis is presented below.

| Parameter | Expected Value (Arbitrary Units) | Significance |

| HOMO Energy | High | Indicates a strong tendency to donate electrons, crucial for antioxidant activity. |

| LUMO Energy | Low | Suggests a capacity to accept electrons, though less significant for its primary antioxidant role. |

| HOMO-LUMO Gap | Moderate | A balance between stability and the reactivity required for radical scavenging. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is critical for predicting its interaction with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the most negative electrostatic potential is anticipated around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. This region is a likely site for electrophilic attack and hydrogen bonding. The hydrogen of the hydroxyl group will exhibit a positive potential, making it susceptible to abstraction by free radicals, a key step in the antioxidant mechanism of hindered phenols. The bulky tert-butyl groups create a sterically hindered environment around the hydroxyl group, which can influence its reactivity and interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of molecules over time. For a molecule like this compound, MD simulations can reveal the preferred orientations of the tert-butyl and methoxymethyl groups.

The rotation around the C-O bond of the methoxymethyl group and the C-C bonds of the tert-butyl groups will be explored in such simulations. The results would likely indicate that the large tert-butyl groups restrict the conformational freedom of the molecule, leading to a relatively rigid structure. These simulations can also model how the molecule interacts with solvents or other molecules, providing insights into its solubility and its ability to approach and react with free radicals in different environments.

Reaction Mechanism Modeling using Computational Methods

A primary function of phenolic antioxidants is to scavenge free radicals. Computational methods can be used to model the reaction mechanisms involved in this process. For this compound, the main antioxidant mechanisms are expected to be:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is crucial for this mechanism. The bulky tert-butyl groups play a significant role in stabilizing this radical through steric hindrance, preventing further unwanted reactions.

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) first donates an electron to the radical, forming a radical cation, which then loses a proton.

Computational modeling can determine the preferred reaction pathway by calculating the activation energies and reaction enthalpies for each mechanism. For sterically hindered phenols like the title compound, the HAT mechanism is often favored.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, the following spectroscopic data can be theoretically predicted:

Infrared (IR) Spectra: The vibrational frequencies can be calculated to predict the IR spectrum. Key predicted peaks would include the O-H stretching frequency of the phenolic hydroxyl group, the C-O stretching of the ether group, and various C-H and aromatic C=C stretching and bending vibrations. The calculated spectrum can aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for assigning the peaks in experimental NMR spectra and confirming the molecular structure.

A table of predicted ¹³C NMR chemical shifts, as an example of what computational analysis would provide, is shown below. The values are illustrative.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (phenolic, attached to OH) | 155-160 |

| C (phenolic, attached to tert-butyl) | 135-140 |

| C (phenolic, attached to CH₂OCH₃) | 125-130 |

| C (phenolic, ortho to OH) | 120-125 |

| C (tert-butyl, quaternary) | 34-38 |

| C (tert-butyl, methyl) | 30-33 |

| C (methoxymethyl, CH₂) | 70-75 |

| C (methoxymethyl, OCH₃) | 55-60 |

Applications in Polymer Chemistry and Advanced Materials Science

Utilization as a Stabilizer in Polymeric Materials

The primary application of 2,6-ditert-butyl-4-(methoxymethyl)phenol in the polymer industry is as a stabilizer, where it enhances the durability and lifespan of plastic and rubber materials. nih.gov It is known to improve both the processing stability and the long-term thermal stability of polymers against oxidative degradation. elsevier.com

Role in Thermal and Oxidative Degradation Inhibition in Polymers

Polymers, when exposed to heat, oxygen, and mechanical stress, are susceptible to degradation. This process involves the formation of free radicals, which initiate chain reactions leading to the cleavage of polymer chains, cross-linking, and the formation of undesirable by-products. These changes result in the deterioration of the material's mechanical properties, such as strength and elasticity, as well as changes in its appearance, like discoloration. researchgate.net

This compound, like other hindered phenolic antioxidants, is added to polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene) and elastomers to counteract these degradation processes. nih.govelsevier.com While specific performance data, such as the Oxidative Induction Time (OIT) for this particular compound in various polymers, is not widely available in published literature, the general mechanism of hindered phenols is well-understood and applicable. The effectiveness of a hindered phenolic antioxidant is typically evaluated by measuring the OIT, which is the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.

Table 1: General Performance Indicators of Hindered Phenolic Antioxidants in Polymers

| Property Measured | Description | Significance in Polymer Stabilization |

| Oxidative Induction Time (OIT) | The time it takes for a material to begin oxidizing under specific temperature and oxygen conditions. | A longer OIT indicates better resistance to oxidative degradation. |

| Melt Flow Index (MFI) | A measure of the ease of flow of a molten polymer. | A stable MFI after processing indicates less chain scission or cross-linking. |

| Yellowness Index (YI) | A measure of the change in color of a polymer. | A lower YI indicates better color stability and less degradation. |

| Retention of Mechanical Properties | The ability of a polymer to maintain its tensile strength, elongation, and impact resistance after aging. | High retention of properties signifies effective stabilization. |

Stabilization Mechanisms in Polymer Matrices (excluding biological/medical contexts)

The stabilizing action of this compound in a polymer matrix is primarily as a free radical scavenger. The process of polymer oxidation proceeds through a free-radical chain reaction:

Initiation: Polymer chains (P-H) react with initiators like heat or UV light to form polymer alkyl radicals (P•).

Propagation: These alkyl radicals react rapidly with oxygen to form polymer peroxy radicals (POO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and a new alkyl radical, thus propagating the chain reaction.

Termination: The reaction stops when two radicals combine.

This compound interrupts this cycle during the propagation stage. The phenolic hydroxyl group (-OH) can donate its hydrogen atom to a peroxy radical (POO•), neutralizing it and forming a stable hydroperoxide and a phenoxy radical.

The resulting phenoxy radical is sterically hindered by the two adjacent tert-butyl groups. This bulkiness prevents it from initiating new oxidation chains, and it is further stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stable phenoxy radical can then react with another peroxy radical to form a non-radical species, effectively terminating the chain reaction.

Incorporation into Functional Polymers and Copolymers

While the primary use of this compound is as an additive, phenolic compounds can also be incorporated as functional monomers into polymer backbones. This approach creates polymers with built-in antioxidant properties, which can be advantageous in applications where the migration or leaching of small-molecule additives is a concern.

Although specific examples of polymerization involving this compound as a monomer are not prevalent in the reviewed literature, the presence of the reactive phenolic hydroxyl group and the potential for reactions involving the methoxymethyl group suggest its feasibility for such applications. For instance, phenols can be used in the synthesis of polyesters or polycarbonates. The development of polymers with covalently bonded stabilizers is an active area of research to enhance the long-term durability of materials.

Application in Chemical Synthesis as a Building Block or Intermediate

The chemical structure of this compound makes it a useful intermediate for the synthesis of more complex, higher molecular weight antioxidants. The methoxymethyl group at the 4-position provides a reactive site for further chemical modifications.

A notable application is in the synthesis of larger phenolic antioxidants through the reaction of this compound with other aromatic compounds. For example, it can be reacted with benzene (B151609) compounds like mesitylene (B46885) or durene in the presence of an acid catalyst, such as sulfuric acid. In this process, the methoxymethyl group facilitates the attachment of the 3,5-ditert-butyl-4-hydroxybenzyl group to the other aromatic ring, with the elimination of methanol (B129727). This reaction allows for the synthesis of multi-ring phenolic antioxidants with higher molecular weights, which are less volatile and less prone to migration in the polymer matrix.

Table 2: Synthesis of a Multi-Ring Antioxidant from this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Step | Product Type |

| This compound | Mesitylene | Sulfuric Acid | Friedel-Crafts-type alkylation | Tri-phenolic antioxidant |

| This compound | Durene | Sulfuric Acid | Friedel-Crafts-type alkylation | Di-phenolic antioxidant |

Development of Novel Additives for Materials Enhancement

The synthesis of more complex molecules from this compound is a direct pathway to the development of novel additives for enhancing material properties. By using it as a foundational building block, chemists can design and create a new generation of stabilizers with tailored properties.

The goal of these synthetic efforts is often to produce antioxidants with:

Higher molecular weight: To reduce volatility and migration out of the polymer, which is crucial for applications requiring long-term stability and for materials in contact with food or other sensitive products.

Multifunctionality: To create molecules that may have other stabilizing functions in addition to antioxidant properties, such as UV absorption or metal deactivation capabilities.

Improved compatibility: To ensure better dispersion and solubility in the target polymer matrix.

The process described in the previous section, where this compound is used to alkylate other aromatic rings, is a prime example of this approach. The resulting larger molecules are novel additives designed for superior performance in demanding polymer applications.

Structure Activity Relationship Sar Studies for Chemical Functionality

Correlating Structural Features with Reactivity Profiles

The reactivity of 2,6-di-tert-butyl-4-(methoxymethyl)phenol is a direct consequence of its distinct structural components: the phenolic hydroxyl group, the two bulky tert-butyl groups at the ortho positions, and the methoxymethyl group at the para position.

The phenolic hydroxyl (-OH) group is the primary site of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation. researchgate.net The ease of this donation is a key determinant of the compound's antioxidant efficacy.

The two tert-butyl groups are a defining feature of hindered phenols. They create significant steric hindrance around the hydroxyl group, which serves a dual purpose. Firstly, it makes the hydroxyl group less accessible to other molecules, which can enhance its selectivity towards reactive free radicals. nist.gov Secondly, and perhaps more importantly, once the hydrogen atom is donated and a phenoxyl radical is formed, these bulky groups shield the radical, preventing it from participating in further unwanted reactions. nist.gov

The crystal structure of 2,6-di-tert-butyl-4-(methoxymethyl)phenol has been elucidated, revealing a monoclinic system with two independent molecules in the asymmetric unit. lp.edu.uaresearchgate.net The phenolic hydroxyl groups are sterically hindered by the adjacent tert-butyl groups. lp.edu.uaresearchgate.net Interestingly, the methoxy (B1213986) group in each of the independent molecules was found to be disordered. lp.edu.uaresearchgate.net This structural arrangement is crucial for its reactivity profile. The compound can be synthesized in high yield by reacting 4-bromomethyl-2,6-di-tert-butylphenol with methanol (B129727). lp.edu.uaresearchgate.net This precursor, 4-bromomethyl-2,6-di-tert-butylphenol, is known to be highly reactive. lp.edu.uaresearchgate.net

Table 1: Crystallographic Data for 2,6-di-tert-butyl-4-(methoxymethyl)phenol lp.edu.uaresearchgate.net

| Crystal Parameter | Value |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.240 (3) Å |

| b | 18.012 (3) Å |

| c | 13.677 (3) Å |

| β | 118.603 (3)° |

| Volume | 3079.7 (10) ų |

| Z | 8 |

Impact of Substituent Effects on Chemical Stability and Performance

The electron-donating nature of the alkyl groups, including the tert-butyl groups, increases the electron density on the aromatic ring and the hydroxyl group. researchgate.net This has the effect of weakening the O-H bond, making the hydrogen atom more readily available for donation to a free radical. The stability of the resulting phenoxyl radical is a critical factor in the antioxidant's effectiveness. The delocalization of the unpaired electron across the aromatic ring, along with the steric protection from the tert-butyl groups, contributes to the stability of this radical. researchgate.net

Computational SAR for Predicting Chemical Properties and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the properties and reactivity of molecules like 2,6-di-tert-butyl-4-(methoxymethyl)phenol. These methods allow for the calculation of key descriptors that correlate with antioxidant activity.

Key parameters that can be calculated include:

Bond Dissociation Enthalpy (BDE): As mentioned, this is a measure of the energy required to break the O-H bond homolytically. A lower BDE generally correlates with higher antioxidant activity via the hydrogen atom transfer (HAT) mechanism. DFT calculations have been shown to provide reliable predictions of phenol (B47542) BDEs.

Ionization Potential (IP): This is the energy required to remove an electron from the molecule. A lower IP suggests that the molecule can more easily donate an electron, which is relevant to the single electron transfer (SET) mechanism of antioxidant action.

Proton Affinity (PA): This relates to the stability of the phenoxide anion formed after deprotonation.

Spin Density Distribution: In the phenoxyl radical, the distribution of the unpaired electron can be calculated. This provides insight into the radical's stability and reactivity. For hindered phenols, a significant portion of the spin density is delocalized onto the ortho and para positions of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using these calculated parameters to predict the antioxidant activity of new compounds. bohrium.comnih.gov For phenolic antioxidants, QSAR studies have shown that parameters like the heat of formation, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the radical, and the number of hydroxyl groups are significant predictors of activity. nih.gov

While a specific, comprehensive computational study solely on 2,6-di-tert-butyl-4-(methoxymethyl)phenol is not widely published, the established methodologies allow for a high degree of confidence in predicting its behavior. Based on the known effects of its constituent groups, it is predicted to be a potent antioxidant, primarily acting through the HAT mechanism, with its stability and performance significantly enhanced by the steric hindrance of the tert-butyl groups and the electronic contribution of the methoxymethyl group.

Future Research Directions and Emerging Areas in 2,6 Ditert Butyl 4 Methoxymethyl Phenol Chemistry

Exploration of New Catalytic Applications

While 2,6-ditert-butyl-4-(methoxymethyl)phenol is a product of catalytic processes, a compelling future research avenue lies in exploring its own catalytic activity, or that of its derivatives. The sterically hindered phenolic hydroxyl group, in conjunction with the methoxymethyl substituent at the para position, offers unique electronic and steric properties that could be harnessed for catalysis.

Research into related hindered phenols has demonstrated their potential in various catalytic systems. For instance, aluminum complexes derived from sterically bulky phenoxide ligands have been shown to be effective catalysts for ring-opening polymerization of lactides. google.comSimilarly, iridium-catalyzed hydrogen-borrowing processes have been developed for the C4-alkylation of 2,6-di-tert-butylphenol (B90309). acs.orgThese examples suggest that derivatives of this compound could be designed as ligands for metal-based catalysts, where the steric bulk could enforce specific coordination geometries and selectivities.

Future investigations could focus on synthesizing metal complexes of this compound and evaluating their catalytic performance in reactions such as:

Polymerization: Acting as initiators or modifiers in the polymerization of cyclic esters and other monomers.

Oxidation Reactions: The phenolic backbone could be modified to support catalysts for selective oxidation processes. amfine.com* C-C and C-N Bond Formation: As ligands in cross-coupling reactions, where the steric hindrance could influence product selectivity.

A key research challenge will be the targeted synthesis of derivatives where the phenolic proton is replaced by a catalytically active metal center, or where the methoxymethyl group is further functionalized to create a bidentate or tridentate ligand.

Development of Advanced Materials with Tunable Properties

The incorporation of this compound into polymeric structures presents a promising route to advanced materials with tailored properties. The inherent antioxidant capabilities of the hindered phenol (B47542) moiety can be imparted to a polymer backbone, creating materials with enhanced stability against thermal and oxidative degradation. nih.govvinatiorganics.com One approach involves the synthesis of functional polymers where this compound acts as a monomer or a modifying agent. For example, it could be co-polymerized with other monomers to create engineering plastics with built-in antioxidant protection. mdpi.comThe methoxymethyl group provides a reactive handle for incorporation into polymer chains, for instance, through condensation reactions.

Future research in this area could explore:

High-Performance Thermoplastics: Creating polymers for demanding applications where resistance to degradation at elevated temperatures is critical.

Smart Packaging Materials: Developing active packaging films that incorporate this compound to prevent the oxidation of contained foodstuffs, thereby extending shelf life. osti.gov* Tunable Phenolic Resins: Modifying traditional phenolic resins with this compound to alter their mechanical and thermal properties. The bulky tert-butyl groups can influence the cross-linking density and the resulting material's flexibility and toughness. justia.com The table below illustrates potential research avenues for creating functional polymers with tunable properties using this compound.

| Polymer Type | Potential Monomer/Modifier | Target Property Enhancement | Potential Application |

| Polypropylene | Grafted this compound | Thermal-oxidative stability | Automotive components, durable goods nih.gov |

| Polyesters | This compound as a co-monomer | UV and oxidative resistance | Outdoor materials, specialty films wikipedia.org |

| Phenolic Resins | This compound as a modifier | Increased flexibility, controlled curing | Adhesives, composites, coatings justia.comunavarra.es |

Sustainable Synthesis and Circular Economy Approaches

The production of specialty chemicals like this compound is increasingly under scrutiny for its environmental footprint. Future research will undoubtedly focus on developing more sustainable synthesis routes and integrating principles of the circular economy.